Disodium methyl phosphate

Übersicht

Beschreibung

Disodium phosphate (DSP), also known as disodium hydrogen phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula Na2HPO4 . It is one of several sodium phosphates and is known in anhydrous form as well as hydrates Na2HPO4·nH2O, where n is 2, 7, 8, and 12 . All are water-soluble white powders . It is used in conjunction with trisodium phosphate in foods and water softening treatment .

Synthesis Analysis

Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O . Industrially, it is prepared in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate . In the second step, the resulting solution of monosodium phosphate is partially neutralized .

Molecular Structure Analysis

The molecular formula of disodium phosphate is Na2HPO4 . The molecular weight varies based on the number of water molecules associated with it. For example, the molar mass of the anhydrous form is 141.96 g/mol .

Chemical Reactions Analysis

Disodium phosphate is used in various chemical reactions. For instance, it is used in conjunction with trisodium phosphate in foods and water softening treatment . It can also be used in the preparation of milk protein concentrate .

Physical And Chemical Properties Analysis

Disodium phosphate is a white crystalline solid that is odorless . It has a density of 1.7 g/cm3 and decomposes at a melting point of 250 °C . It is soluble in water but insoluble in ethanol . The pH of a disodium hydrogen phosphate water solution is between 8.0 and 11.0, indicating that it is moderately basic .

Wissenschaftliche Forschungsanwendungen

Radioactive Drug Development : Disodium methyl phosphate has been used in the synthesis of radioactive drugs for the treatment of human malignancies. The compound 2-methyl-6-tritio-1,4-naphthaquinol bis (disodium phosphate) was developed for this purpose, showing potential in preliminary laboratory and clinical investigations (Andrews et al., 1962).

Endoradiotherapeutic Applications : Another study developed 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate) as a potential endoradiotherapeutic drug for metastatic malignant diseases (Brown, 1982).

Surface Tension Studies : Disodium monoalkyl phosphates, including Disodium methyl phosphate, were synthesized to study their effects on surface tension in aqueous solutions. The study provided insights into adsorption and micelle formation in these solutions (Nakagaki & Handa, 1975).

Enhanced Biological Phosphorus Removal : In the field of environmental engineering, Disodium methyl phosphate was studied for its effectiveness in biological phosphorus removal processes. This study explored the impact of Disodium methyl phosphate on the biotreatment of phosphorite with the strain Aspergillus niger (Bojinova et al., 1998).

Chemical Synthesis : Disodium phosphate, including its derivatives, has been utilized as a catalyst in chemical synthesis processes. One such application was in the one-pot synthesis of substituted 3,4-dihydropyrano[3,2-c]chromenes (Shitole et al., 2017).

Selective Uptake in Cancer Research : The selective uptake of 2-methyl-1, 4-naphthoquinol bis disodium phosphate into mammalian cells was studied, providing insights into potential cancer treatments (Morley & Dendy, 1973).

Pectin Extraction Optimization : Disodium phosphate was used in the extraction of pectin from sweet potato residues, with the process optimized using response surface methodology (Zhang & Mu, 2011).

Biodiesel Production : In the field of renewable energy, sodium phosphate compounds, including Disodium phosphate, were investigated as catalysts in the transesterification of rapeseed oil for biodiesel production (Filippis et al., 2005).

Zukünftige Richtungen

While there is a significant amount of research on disodium phosphate, future directions could include further exploration of its properties and potential applications. For instance, research could focus on its use in the development of advanced drug-delivery systems or its role in the treatment of oral and maxillofacial diseases .

Eigenschaften

IUPAC Name |

disodium;methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P.2Na/c1-5-6(2,3)4;;/h1H3,(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTOOKBKBYXTCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

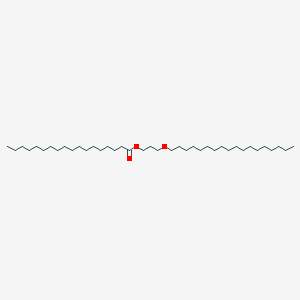

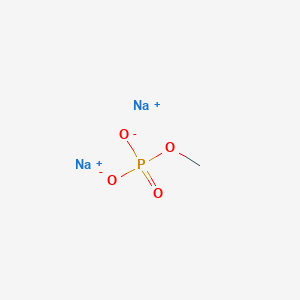

COP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Na2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920295 | |

| Record name | Disodium methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium methyl phosphate | |

CAS RN |

17323-81-8, 90605-11-1 | |

| Record name | Disodium methyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017323818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, methyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090605111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium methyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, methyl ester, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)